molecular formula C16H18N2O4S2 B12131635 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131635
M. Wt: 366.5 g/mol
InChI Key: IPLCOYXVSNKWPT-UVTDQMKNSA-N
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Description

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various functional groups, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include:

    Solvent: Common solvents used are ethanol, methanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 60°C to 120°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halides or other reactive groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicine, the compound’s anti-inflammatory and antioxidant activities are of particular interest. Researchers are exploring its potential as a therapeutic agent for treating inflammatory diseases and oxidative stress-related conditions.

Industry

Industrially, this compound may be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in microbial growth or cancer cell proliferation.

    Receptors: Modulation of receptor activity to exert anti-inflammatory or antioxidant effects.

    Pathways: Interference with signaling pathways that regulate cell survival, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3-methoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(piperidin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy and hydroxy groups on the benzylidene moiety, along with the morpholinyl and thioxo groups on the thiazolidinone ring, contribute to its unique properties compared to similar compounds.

Properties

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18N2O4S2/c1-2-22-13-9-11(3-4-12(13)19)10-14-15(20)18(16(23)24-14)17-5-7-21-8-6-17/h3-4,9-10,19H,2,5-8H2,1H3/b14-10-

InChI Key

IPLCOYXVSNKWPT-UVTDQMKNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)O

Origin of Product

United States

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